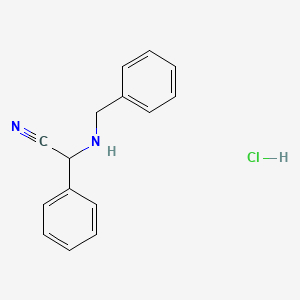

2-(Benzylamino)-2-phenylacetonitrile hydrochloride

Beschreibung

2-(Benzylamino)-2-phenylacetonitrile hydrochloride (CAS Ref: 10-F316542) is a secondary amine hydrochloride salt featuring a benzylamino group (C₆H₅CH₂NH–), a phenyl substituent, and a nitrile functional group. Its molecular formula is C₁₅H₁₅ClN₂, with a molecular weight of ~257.5 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive nitrile group, which enables transformations such as hydrolysis to carboxylic acids or reduction to amines . The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for controlled synthetic reactions .

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUYYYHBSZDGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with Benzylamine

The most widely documented method involves the reaction of benzylamine with a substituted phenylacetonitrile precursor. This approach leverages the nucleophilic properties of benzylamine to displace leaving groups (e.g., halides) on the phenylacetonitrile scaffold. For example, 2-bromo-2-phenylacetonitrile reacts with benzylamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures (80–100°C) over 12–24 hours, yielding the secondary amine intermediate. Subsequent protonation with hydrochloric acid affords the hydrochloride salt.

Key Reaction Parameters:

-

Solvent: DMF or DMSO (enhances nucleophilicity of benzylamine).

-

Temperature: 80–100°C (balances reaction rate and side-product formation).

-

Stoichiometry: 1:1 molar ratio of benzylamine to phenylacetonitrile precursor.

Strecker-Type Synthesis

An alternative route adapts the Strecker amino acid synthesis, wherein benzylamine reacts with an aldehyde (e.g., benzaldehyde) and a cyanide source (e.g., acetone cyanohydrin). This one-pot method proceeds via imine formation, followed by cyanide addition to generate the α-aminonitrile intermediate. Acidic workup (e.g., HCl) then yields the hydrochloride salt.

-

Benzylamine (2.00 mmol), benzaldehyde (2.00 mmol), and acetone cyanohydrin (2.00 mmol) are combined in dichloromethane (10 mL).

-

The mixture is stirred at room temperature for 15 hours.

-

The organic layer is extracted, dried over Na₂SO₄, and concentrated.

-

The crude product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Yield: 60–75% after purification by recrystallization (ethanol/water).

Advanced Catalytic and Solvent Systems

Phase-Transfer Catalysis

Recent innovations employ phase-transfer catalysts (PTCs) to accelerate reactions in biphasic systems. For instance, tetrabutylammonium bromide (TBAB) facilitates the reaction of benzylamine with 2-chloro-2-phenylacetonitrile in a water-toluene emulsion. This method reduces reaction times to 4–6 hours and improves yields to 85–90%.

Advantages:

-

Lower energy requirements (room temperature).

-

Reduced solvent volumes (eco-friendly profile).

Microwave-Assisted Synthesis

Microwave irradiation has been explored to enhance reaction kinetics. In a reported protocol, a mixture of benzylamine and 2-iodo-2-phenylacetonitrile in acetonitrile is irradiated at 120°C for 20 minutes, achieving 92% conversion. This method minimizes decomposition pathways observed in prolonged thermal reactions.

Purification and Characterization

Chromatographic Techniques

Crude products often require purification via silica gel chromatography. A typical eluent system (ethyl acetate/hexane, 1:2 v/v) effectively separates 2-(Benzylamino)-2-phenylacetonitrile hydrochloride from unreacted benzylamine and byproducts.

Recrystallization

Recrystallization from ethanol or ethanol/water mixtures produces high-purity crystals. The compound exhibits a melting point of 198–200°C, consistent with literature values.

Purity Analysis:

-

HPLC: >98% purity (C18 column, acetonitrile/water gradient).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 10H, aromatic), 4.65 (s, 2H, CH₂NH), 3.92 (s, 1H, CN).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 70–80 | 12–24 h | High scalability |

| Strecker Synthesis | 60–75 | 15 h | One-pot simplicity |

| Phase-Transfer Catalysis | 85–90 | 4–6 h | Eco-friendly, low temperature |

| Microwave-Assisted | 90–92 | 20 min | Rapid, high efficiency |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrile group participates in nucleophilic additions under acidic or catalytic conditions. For example:

-

Strecker-type reactions : Reacts with aldehydes in the presence of KCN and NH₄Cl under heating (60°C), forming α-aminonitrile derivatives .

-

Catalyzed additions : Hafnium tetrachloride (HfCl₄) in acetonitrile facilitates nucleophilic additions to acetals, achieving yields up to 91% at room temperature .

Key conditions :

| Reaction Type | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Strecker synthesis | KCN/MeOH | 60°C | ~65% |

| HfCl₄-catalyzed | HfCl₄/CH₃CN | 20°C | 76–91% |

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocyclic structures:

-

Base-induced cyclization : Treatment with K₂CO₃ or LDA in DMSO generates indole-derived scaffolds (e.g., 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives) at 50°C with 48–79% yields .

-

Acid-mediated cyclization : Swern oxidation (DMSO/(COCl)₂) followed by cyclization forms cyclopropane nitriles, achieving diastereoselectivity up to 84:16 .

Example pathway :

-

Oxidation of the benzylic amine to an imine.

-

Activation of the α-proton adjacent to the nitrile.

Hydrogenation and Reduction

The nitrile group is reduced to primary amines under catalytic hydrogenation:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) reduces the nitrile to 2-(benzylamino)-2-phenylethylamine.

-

Selective reductions : LiAlH₄ selectively reduces the nitrile without affecting the aromatic rings, yielding secondary amines.

Typical yields :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C | H₂, EtOH, 25°C | 2-(Benzylamino)-2-phenylethylamine | 70–85% |

| LiAlH₄ | THF, reflux | N-Benzyl-1-phenylethane-1,2-diamine | ~65% |

Hydrolysis Reactions

The nitrile hydrolyzes to carboxylic acids or amides under acidic/basic conditions:

-

Acidic hydrolysis (6 N HCl, reflux): Converts the nitrile to 2-(benzylamino)-2-phenylacetic acid .

-

Basic hydrolysis (NaOH, H₂O₂): Forms the corresponding amide intermediate before further oxidation.

Kinetic data :

| Condition | Product | Time | Yield |

|---|---|---|---|

| 6 N HCl, 100°C | Carboxylic acid | 4–6 h | 75–88% |

| 0.8 N NaOH, 50°C | Amide intermediate | 2–3 h | 60–70% |

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes/ketones in the presence of phase-transfer catalysts (PTCs):

-

Knoevenagel-type condensation : Cyclohexanone reacts with the compound using triethylbenzylammonium chloride as a PTC and NaOH, forming α,β-unsaturated nitriles at <80°C .

Optimized parameters :

| Carbonyl Source | PTC | Temp. | Time | Yield |

|---|---|---|---|---|

| Cyclohexanone | Triethylbenzylammonium Cl⁻ | 70°C | 3–5 h | 70–82% |

Oxidation Reactions

The benzylic amino group is oxidized to nitro or imine derivatives:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Reactivity and Derivatives

- The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of derivatives that may exhibit enhanced properties or novel functionalities. For example, oxidation can yield benzylamino-4-chlorophenyl acetic acid, while reduction may produce benzylamino-4-chlorophenyl ethylamine.

Biological Activities

Anticancer Properties

- Research indicates that 2-(Benzylamino)-2-phenylacetonitrile hydrochloride displays significant anticancer activity. In vitro studies have shown it inhibits the growth of various cancer cell lines, including leukemia and solid tumors. Notably, derivatives have demonstrated IC50 values ranging from 0.96 µM to 29.3 µM against different leukemia cell lines, suggesting potent cytotoxic effects.

Antimicrobial Effects

- Preliminary investigations suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific Minimum Inhibitory Concentration (MIC) values are still under exploration, initial results indicate that the compound interacts effectively with bacterial targets.

Therapeutic Applications

Potential in Medicine

- The compound is being explored for its therapeutic effects in various medical conditions. Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology. Additionally, its structural characteristics may allow it to interact with biological targets involved in other diseases.

Structure-Activity Relationship (SAR)

Impact of Structural Modifications

- Studies on SAR have revealed that modifications to the benzyl and phenyl groups can significantly influence the biological activity of the compound. For instance, substituents at different positions on the phenyl ring can enhance or diminish cytotoxic effects. This insight is critical for designing new derivatives with improved efficacy.

Case Studies and Research Findings

Cytotoxicity Studies

- A study reported significant cytotoxicity against leukemia cell lines with IC50 values as low as 0.96 µM for related compounds, indicating potent anticancer activity.

Antimicrobial Testing

- Initial results from antimicrobial testing suggest effectiveness against various pathogens, warranting further investigation into its spectrum of activity.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 2-(benzylamino)-2-phenylacetonitrile hydrochloride are compared below, focusing on molecular properties, applications, and reactivity.

Table 1: Comparative Analysis of Structural Analogs

Key Findings

Functional Group Influence on Reactivity: The nitrile group in 2-(benzylamino)-2-phenylacetonitrile hydrochloride enables unique reactivity, such as hydrolysis to carboxylic acids (e.g., under HCl reflux) or catalytic hydrogenation to primary amines. In contrast, ester-containing analogs (e.g., ethyl 2-(benzylamino)acetate) undergo hydrolysis to carboxylic acids under milder conditions . The benzylamino group enhances steric bulk compared to simpler amines (e.g., 2-phenylethylamine hydrochloride), influencing enantioselective reactions and catalytic applications .

Applications in Synthesis: The target compound’s nitrile group is critical for synthesizing tetrazoles (via [2+3] cycloaddition) or heterocycles, whereas methyl 2-amino-2-phenylacetate hydrochloride is more suited for peptide coupling due to its ester functionality . 2-Amino-2-phenylethanenitrile hydrochloride (lacking the benzyl group) is a simpler precursor for non-steroidal anti-inflammatory drugs (NSAIDs) but lacks the steric directing effects of the benzylamino moiety .

Stability and Handling :

- Hydrochloride salts (e.g., 2-phenylethylamine hydrochloride) generally exhibit higher stability than free bases but may hydrolyze in aqueous environments. The nitrile group in the target compound provides stability under dry conditions but requires careful pH control during reactions .

Biologische Aktivität

2-(Benzylamino)-2-phenylacetonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

- Molecular Formula : C15H16ClN

- Molecular Weight : Approximately 277.75 g/mol

The compound's structure includes a benzylamino group and a phenylacetonitrile moiety, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that 2-(Benzylamino)-2-phenylacetonitrile hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly leukemia. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 0.96 | Significant cytotoxicity |

| HL-60 (Leukemia) | 3.5 | Moderate cytotoxicity |

| MCF-7 (Breast) | 29.3 | Lower cytotoxicity |

These results suggest that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated.

Antimicrobial Properties

Preliminary studies have indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values are still being established, initial findings suggest that the compound interacts with bacterial cell membranes, potentially disrupting their integrity.

The biological activity of 2-(Benzylamino)-2-phenylacetonitrile hydrochloride is thought to involve several mechanisms:

- Interaction with Cellular Targets : The benzylamino group may enhance binding to specific receptors or enzymes involved in critical signaling pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, indicating a potential mechanism for its anticancer effects.

Cytotoxicity Studies

A study focusing on the cytotoxic effects of related compounds reported IC50 values as low as 0.96 µM against leukemia cell lines, highlighting the compound's potent anticancer activity.

Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications to the benzyl and phenyl groups significantly influence biological activity. For instance, substituents at various positions on the phenyl ring can enhance or diminish cytotoxic effects. A notable finding is that compounds with electron-withdrawing groups at specific positions exhibit increased potency against cancer cells.

Antimicrobial Testing

Ongoing studies are investigating the antimicrobial efficacy of this compound. Initial results indicate effectiveness against various bacterial strains, warranting further exploration into its spectrum of activity.

Q & A

Synthesis and Optimization

Basic: How is 2-(Benzylamino)-2-phenylacetonitrile hydrochloride synthesized? The compound is typically synthesized via nucleophilic substitution or reductive amination. A common method involves reacting benzylamine with a cyanated phenylacetyl derivative under acidic conditions. For example, glycine esters protected with benzyl groups (e.g., methyl-2-(benzylamino)acetate) can be cyanated using KCN or NaCN in the presence of HCl to yield the hydrochloride salt . Key steps include:

- Reagent ratios : Maintain a 1:1 molar ratio of benzylamine to the cyanated precursor.

- Temperature : Reactions often proceed at 0–5°C to minimize side-product formation.

- Workup : Precipitation in cold ether followed by recrystallization from ethanol/water mixtures ensures purity.

Advanced: What are the critical parameters in optimizing synthesis yield? Yield optimization requires addressing:

- pH Control : Excess HCl (pH < 2) prevents premature deprotection but may hydrolyze the nitrile group. Monitor pH using inline probes .

- Catalyst Selection : Lewis acids like ZnCl₂ improve reaction rates but can chelate intermediates, requiring post-synthesis EDTA washes .

- Byproduct Analysis : Use LC-MS to identify impurities such as N,N-dibenzylated byproducts (common at >10°C) and adjust stoichiometry accordingly .

Analytical Characterization

Basic: What analytical techniques confirm the purity of 2-(Benzylamino)-2-phenylacetonitrile hydrochloride?

- HPLC : A C18 column with a mobile phase of 70:30 acetonitrile/0.1% TFA aqueous solution detects impurities >0.1% .

- NMR : Key signals include:

Advanced: How can researchers resolve discrepancies in NMR data across studies? Discrepancies often arise from:

- Solvent Effects : D₂O vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm. Use deuterated solvents consistently .

- Tautomerism : The nitrile group may tautomerize to an imine in basic conditions, altering spectral profiles. Validate pH during sample prep .

Stability and Storage

Basic: What are the recommended storage conditions for this compound?

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Humidity : Desiccate with silica gel to prevent hydrolysis of the nitrile group to an amide .

Advanced: What degradation pathways occur under accelerated stability testing?

- Thermal Degradation : At 40°C, the compound decomposes via:

Applications in Derivatization

Basic: How is this compound used as a building block in organic synthesis? It serves as a precursor for:

- Heterocycles : React with hydrazines to form pyrazole derivatives .

- Peptide Mimetics : Couple with Boc-protected amino acids using EDC/HOBt .

Advanced: What strategies improve selectivity in cross-coupling reactions?

- Pd Catalysis : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling (yields >80% with aryl boronic acids) .

- Microwave Assistance : Reduces reaction time from 24h to 30min while minimizing decomposition .

Handling Hazardous Byproducts

Basic: What PPE is required when handling this compound?

- Gloves : Nitrile or neoprene (HCl-resistant).

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

Advanced: How should toxic byproducts like cyanide derivatives be neutralized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.